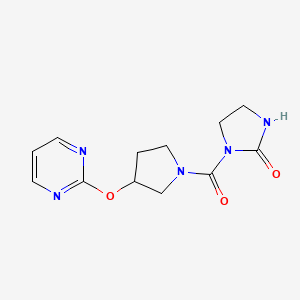

1-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one

Description

Below, we compare this compound with structurally and functionally related molecules, leveraging data from synthesis, crystallography, and biological activity studies.

Properties

IUPAC Name |

1-(3-pyrimidin-2-yloxypyrrolidine-1-carbonyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3/c18-11-15-5-7-17(11)12(19)16-6-2-9(8-16)20-10-13-3-1-4-14-10/h1,3-4,9H,2,5-8H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQQWJDTMTZYCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC=N2)C(=O)N3CCNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The final step often involves the formation of the imidazolidinone ring via cyclization reactions under specific conditions, such as the presence of a base or acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

1-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent forces, leading to changes in their activity or function. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Crystallographic and Conformational Analysis

X-ray studies reveal that imidazolidin-2-one derivatives often adopt specific configurations due to steric and electronic effects:

- 1-(Azin-2-yl)imidazolidin-2-ones exhibit an E configuration and non-planar geometry due to steric clashes between azine C3-H and the imidazolidin-2-one oxygen .

- 1-(2-Pyridyl)imidazolidin-2-ones act as bidentate ligands in copper(II) complexes, coordinating via pyridyl nitrogen and imidazolidinone oxygen .

Physicochemical Properties

Melting points and solubility vary significantly with substituents:

- 192 (Indolizine-pyrrolidine): 104–105°C

- 7a (Isoquinoline-methoxyphenyl): 212–213°C

- 1-(3,4-Dimethoxybenzyl)-18c: Not reported, but polar substituents likely increase solubility .

The pyrimidin-2-yloxy group’s electron-withdrawing nature may lower the melting point compared to indolizine derivatives but improve solubility in polar solvents.

Biological Activity

1-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, providing a comprehensive overview of its applications in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring , a pyrimidine moiety , and an imidazolidinone structure , which contribute to its diverse biological activities. The synthesis typically involves several key steps:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions using appropriate precursors.

- Introduction of the Pyrimidine Moiety : Nucleophilic substitution reactions are commonly employed to attach the pyrimidine group.

- Cyclization to Form Imidazolidinone : The final step often requires specific conditions, such as the presence of acid or base catalysts, to complete the cyclization process .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Hydrogen Bonding : Facilitating interactions with target proteins.

- Hydrophobic Interactions : Enhancing binding affinity to lipid environments.

- Non-covalent Forces : Leading to conformational changes in target proteins, thus modulating their activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds with similar structures have shown potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis (VRE) .

Enzyme Inhibition

Studies have demonstrated that this compound can inhibit specific enzymes involved in critical biological pathways. This inhibition can lead to therapeutic effects in various diseases, particularly those involving enzyme dysregulation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antibacterial Screening : A study indicated that related compounds demonstrated selective antibacterial activity with Minimum Inhibitory Concentration (MIC) values as low as 2.0 µM against Micrococcus luteus .

- Enzyme Assays : In vitro assays showed that at concentrations around 50 µM, certain derivatives could inhibit enzyme activity by up to 50%, suggesting potential therapeutic applications in diseases where enzyme inhibition is beneficial .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Enzyme | Effect | Concentration (µM) |

|---|---|---|---|

| Antibacterial | Micrococcus luteus | MIC = 2.0 | 2 |

| Enzyme Inhibition | Various | ~50% inhibition | 50 |

| Protein-Ligand Binding | Specific receptors | Modulation of activity | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.